N-(2,5-dimethylphenyl)piperidin-4-amine
Overview
Description
“N-(2,5-dimethylphenyl)piperidin-4-amine” is a compound with the molecular formula C11H16N2 . It is also known as 4-Piperidinamine, N-phenyl-; Despropionyl norfentanyl; Piperidine, 4-anilino-; N-phenylpiperidin-4-amine .
Synthesis Analysis
The synthesis of piperidine derivatives, including “N-(2,5-dimethylphenyl)piperidin-4-amine”, involves various intra- and intermolecular reactions. A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . A solution of the corresponding dimethylanilines was heated with stirring for 6 h at 90-100 °C .Molecular Structure Analysis
The molecular structure of “N-(2,5-dimethylphenyl)piperidin-4-amine” can be viewed using Java or Javascript . The compound has a molecular weight of 176.2581 .Chemical Reactions Analysis
Piperidines, including “N-(2,5-dimethylphenyl)piperidin-4-amine”, undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Safety And Hazards
The safety data sheet for a similar compound, 4-(Dimethylamino)pyridine, indicates that it is toxic if swallowed or inhaled, fatal in contact with skin, causes skin irritation, and causes serious eye damage . It is recommended to use only outdoors or in a well-ventilated area, and to avoid release to the environment .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “N-(2,5-dimethylphenyl)piperidin-4-amine”, is an important task of modern organic chemistry . The discovery and biological evaluation of potential drugs containing piperidine moiety are also areas of ongoing research .
properties
IUPAC Name |
N-(2,5-dimethylphenyl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-10-3-4-11(2)13(9-10)15-12-5-7-14-8-6-12/h3-4,9,12,14-15H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIZKLSXKJCATA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)piperidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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